Introduction: A Keystone Building Block in Modern Pharmaceuticals
Introduction: A Keystone Building Block in Modern Pharmaceuticals
An In-depth Technical Guide to the Physical Properties of 2-Fluoro-6-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
2-Fluoro-6-methylbenzoyl chloride is a highly reactive acyl chloride that has garnered significant attention in the field of medicinal chemistry. Its unique substitution pattern—a fluorine atom and a methyl group ortho to the benzoyl chloride moiety—imparts specific steric and electronic properties that make it a valuable intermediate in the synthesis of complex pharmaceutical agents. Most notably, it serves as a critical precursor to Avacopan, a selective C5a receptor antagonist used in the treatment of ANCA-associated vasculitis.[1][2] This guide provides an in-depth exploration of the core physical and chemical properties of 2-Fluoro-6-methylbenzoyl chloride, offering a technical foundation for its safe handling, application, and characterization in a research and development setting.
Core Molecular Identity and Structural Attributes
The precise arrangement of substituents on the benzene ring is fundamental to the reactivity and physical nature of 2-Fluoro-6-methylbenzoyl chloride. The electron-withdrawing nature of the fluorine and acyl chloride groups, combined with the electron-donating methyl group, creates a unique electronic environment that influences its interactions and stability.
Figure 1: Molecular Structure of 2-Fluoro-6-methylbenzoyl Chloride
Key Physical and Chemical Properties
The physical properties of a compound are critical for its handling, storage, and use in synthesis. The following table summarizes the known and predicted properties of 2-Fluoro-6-methylbenzoyl chloride. It's important to note that acyl chlorides are inherently reactive and require careful handling under inert conditions.
| Property | Value | Source(s) |
| CAS Number | 535961-78-5 | [1][3][4] |
| Molecular Formula | C₈H₆ClFO | [3][5][6] |
| Molecular Weight | 172.58 g/mol | [3][5] |
| Appearance | Liquid, Solid, or Semi-solid | [4] |
| Boiling Point | 204.9 ± 20.0 °C at 760 mmHg (Predicted) | [1][5] |
| Density | 1.265 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 77.7 °C | [3] |
| Solubility | Reacts with water and alcohols. Soluble in many organic solvents. | [7] |
| Storage Temperature | Inert atmosphere, room temperature | [4][8] |
Reactivity Profile and Handling Considerations
As a member of the acyl chloride family, 2-Fluoro-6-methylbenzoyl chloride's chemistry is dominated by its susceptibility to nucleophilic acyl substitution.[7] The carbon atom of the carbonyl group is highly electrophilic, readily reacting with nucleophiles such as water, alcohols, and amines.
Reaction with Water (Hydrolysis): Exposure to moisture, including atmospheric humidity, will lead to rapid hydrolysis, forming 2-fluoro-6-methylbenzoic acid and hydrochloric acid.[7] This reaction is often vigorous and exothermic. The generation of corrosive HCl gas necessitates that all handling be performed in a well-ventilated fume hood.
Figure 2: Hydrolysis of 2-Fluoro-6-methylbenzoyl Chloride
Causality Behind Experimental Choices: The imperative to maintain an inert atmosphere (e.g., nitrogen or argon) during storage and handling is a direct consequence of this high reactivity towards water.[4][8] The use of dry solvents and glassware is not merely a suggestion but a critical parameter for the success of any reaction utilizing this reagent, preventing the formation of the less reactive carboxylic acid byproduct.
Experimental Protocol: Boiling Point Determination (General Methodology)
While a predicted boiling point is available, empirical determination is crucial for process chemistry and purification. A common method for small-scale determination is micro-boiling point analysis.
Objective: To determine the boiling point of 2-Fluoro-6-methylbenzoyl chloride at a given pressure.
Methodology:
-
Preparation: A small amount of the sample is introduced into a capillary tube, which is then attached to a thermometer.
-
Apparatus Setup: The thermometer and capillary assembly are placed in a melting point apparatus or a Thiele tube containing a high-boiling, inert liquid (e.g., mineral oil).
-
Heating: The apparatus is heated slowly and evenly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then slightly reduced.
-
Determination: The boiling point is recorded as the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube.
Self-Validating System: This protocol is self-validating as the boiling point is a distinct physical constant. The observation of a sharp, reproducible boiling point provides confidence in the sample's purity. A broad boiling range would suggest the presence of impurities.
Safety and Hazard Management: A Non-Negotiable Pillar
2-Fluoro-6-methylbenzoyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[4][9] Inhalation may cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Wear a chemically resistant lab coat and gloves (e.g., nitrile or neoprene).
-
Respiratory Protection: Use only in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.[9]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Trustworthiness in Protocol: The stringent safety measures are not arbitrary. They are directly derived from the known reactivity of acyl chlorides. The hydrolysis reaction, for instance, produces corrosive HCl, making respiratory and eye protection paramount. The potential for severe tissue damage upon contact necessitates robust skin protection.[9][10]
Conclusion: A Versatile Reagent Demanding Respect
2-Fluoro-6-methylbenzoyl chloride is an indispensable tool in the arsenal of the modern medicinal chemist. Its physical properties—a high boiling point, characteristic density, and extreme reactivity with nucleophiles—dictate the precise conditions required for its successful application. A thorough understanding of these characteristics, coupled with an unwavering commitment to safety, enables researchers to harness its synthetic potential effectively and responsibly. This guide serves as a foundational resource for professionals engaged in the intricate and impactful work of drug discovery and development.
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2-Fluoro-6-methylbenzoyl chloride. Oakwood Chemical.
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2-Chloro-6-fluoro-3-methylbenzoyl chloride - SpectraBase. SpectraBase.
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SAFETY DATA SHEET - 2-Fluoro-5-methylbenzoyl chloride. Fisher Scientific.
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535961-78-5 | 2-Fluoro-6-methylbenzoyl chloride. Capot Chemical.
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2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1. Ossila.
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6-Chloro-2-fluoro-3-methylbenzoyl chloride - SAFETY DATA SHEET. Fisher Scientific.
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SAFETY DATA SHEET - 2-Chloro-6-fluorobenzyl chloride. Fisher Scientific.
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2-Fluoro-6-methylbenzoyl chloride, min 95%, 1 gram. Strem Chemicals.
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Specifications of 2-Fluoro-6-methylbenzoyl chloride. Capot Chemical.
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535961-78-5 | 2-Fluoro-6-methylbenzoyl chloride | Fluorinated Building Blocks. Ambeed.
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